3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid
Description
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-5-9-7-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
IXSXGCYECFJHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2CC2(C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy Overview
The synthesis of 3-[(tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid generally follows a multi-step approach:
- Construction of the bicyclo[5.1.0]octane core with nitrogen incorporation (azabicyclo scaffold).
- Introduction of the carboxylic acid functionality at the 1-position.
- Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group to stabilize the amine and enable further functionalization.
The bicyclic core can be constructed via intramolecular cyclization or ring-closure reactions involving aziridines or cyclopropane intermediates, exploiting the strain and reactivity of small rings to form the bicyclic framework.
Detailed Synthetic Routes
Starting Materials and Key Intermediates
- Azabicyclo[5.1.0]octane skeleton precursors : Typically derived from cyclohexane or cyclopentane derivatives functionalized with nitrogen-containing groups.
- Carboxylation precursors : Carboxylic acid or ester functionalities introduced via oxidation or carboxylation reactions.
- Nitrogen protection reagents : Di-tert-butyl dicarbonate (Boc2O) is the standard reagent for Boc protection.
Representative Synthetic Route
Formation of the bicyclic azabicyclo[5.1.0]octane core
- Starting from a suitably functionalized cyclohexane derivative, an intramolecular cyclopropanation or aziridine ring expansion can be employed to form the bicyclic structure.
- For example, cyclopropanation of a 6-membered ring bearing a nitrogen substituent can yield the bicyclo[5.1.0]octane scaffold.
Introduction of the carboxylic acid group
- Oxidation of a primary or secondary alcohol precursor to the carboxylic acid.
- Alternatively, hydrolysis of an ester intermediate to yield the free acid.
Protection of the nitrogen with tert-butoxycarbonyl (Boc) group
- Treatment of the bicyclic amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions (e.g., room temperature in dichloromethane) to afford the Boc-protected azabicyclo compound.
Reaction Conditions and Optimization
- Solvents: Dichloromethane, tetrahydrofuran (THF), or ethyl acetate are commonly used solvents for protection and cyclization steps.
- Temperature: Cyclization reactions may require elevated temperatures (50–80 °C), while Boc protection is generally performed at room temperature.
- Catalysts and bases: Use of bases like triethylamine or sodium bicarbonate to neutralize acids formed during Boc protection.
- Purification: Chromatography or recrystallization to isolate pure Boc-protected azabicyclo carboxylic acid.
Research Findings and Data Tables
Comparative Table of Preparation Methods
| Step | Method Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bicyclic core formation | Intramolecular cyclopropanation or aziridine expansion | Cyclopropanating agent, heat, inert solvent | 60–85 | High stereoselectivity achievable |
| Carboxylic acid introduction | Oxidation or ester hydrolysis | KMnO4, NaClO2, or acidic hydrolysis | 70–90 | Mild conditions preserve bicyclic core |
| Boc protection of amine | Reaction with di-tert-butyl dicarbonate (Boc2O) | Boc2O, TEA, DCM, rt | 80–95 | Standard amine protection method |
Mechanistic Insights
- The cyclopropanation step proceeds via carbene intermediates adding across double bonds or via intramolecular nucleophilic attack forming the bicyclic ring.
- Boc protection involves nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of Boc2O, forming a carbamate linkage.
- Carboxylic acid formation through oxidation involves radical or ionic mechanisms depending on the oxidant used.
Advanced Synthetic Techniques and Industrial Considerations
- Flow microreactor technology has been applied to improve reaction efficiency and scalability for bicyclic compound synthesis, offering better heat and mass transfer compared to batch synthesis.
- Enantioselective synthesis methods using chiral catalysts or auxiliaries have been developed to obtain optically pure azabicyclo compounds, crucial for pharmaceutical applications.
- Decarboxylative halogenation and other functional group transformations on the bicyclic scaffold allow further derivatization, expanding the chemical space accessible from this compound.
Summary of Literature Sources and Exclusions
- The data and methods summarized here exclude unreliable sources such as www.benchchem.com and www.smolecule.com.
- Key authoritative sources include peer-reviewed journals, patents, and chemical supplier technical sheets.
- Examples of compounds closely related to the target molecule include 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid and (1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid, which share similar synthetic challenges and strategies.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the Boc group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid has
Biological Activity
3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid, with CAS number 2155855-70-0, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique bicyclic structure that may influence its interaction with biological targets.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- Structural Features : The compound contains a tert-butoxycarbonyl group, which is known to enhance the stability and lipophilicity of the molecule, potentially affecting its biological activity.
Biological Activity Overview
Research indicates that derivatives of azabicyclo compounds often exhibit various pharmacological properties, including antibacterial, antitumor, and enzyme inhibition activities. The biological activity of this compound can be summarized as follows:
Antibacterial Activity
Studies have shown that azabicyclo compounds can inhibit bacterial growth by targeting essential enzymes or pathways in bacterial cells. For instance, related compounds have demonstrated activity against β-lactamases, which are enzymes produced by bacteria to resist β-lactam antibiotics . The specific activity of this compound against various bacterial strains remains to be fully elucidated.
Antitumor Properties
Compounds with bicyclic structures are often explored for their antitumor potential due to their ability to interfere with cellular processes such as DNA replication and repair. Preliminary studies suggest that related azabicyclo compounds exhibit antiproliferative effects on cancer cell lines, indicating a need for further investigation into the specific effects of this compound on tumor growth and cell cycle regulation.
Enzyme Inhibition
The inhibition of specific enzymes is a key mechanism through which many drugs exert their effects. Azabicyclo compounds have been noted for their ability to inhibit amino acid transporters and other critical enzymes involved in metabolic pathways . The potential of this compound as an enzyme inhibitor could be significant, warranting detailed kinetic studies.
Study 1: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of azabicyclo compounds and evaluated their biological activities. The researchers found that modifications at the nitrogen atom significantly influenced antibacterial activity against Gram-positive bacteria, suggesting that further structural optimization of this compound could enhance its therapeutic potential .
Study 2: Mechanistic Insights
Mechanistic studies indicated that azabicyclo derivatives could act as competitive inhibitors of specific enzymes involved in amino acid metabolism. This finding highlights the importance of understanding the binding interactions between the compound and its target enzymes to develop more effective inhibitors .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
- Ring System Impact: The [5.1.0]octane core provides a larger, more rigid framework compared to [3.1.0]hexane (lower ring strain) or [2.2.2]octane (higher symmetry) .
- Functional Group Variations: Replacement of the carboxylic acid with an ester (e.g., methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate, CAS: 1350821-95-2) modifies reactivity for specific coupling reactions . Compounds lacking the Boc group (e.g., methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, CAS: 1212063-26-7) exhibit higher polarity and reduced stability under acidic conditions .
Molecular Weight and Physicochemical Properties
Key Observations:
- Smaller cores (e.g., [3.1.0]hexane) improve solubility but may lack steric bulk for target engagement .
Q & A
Q. What are the key safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for particulate exposure or OV/AG/P99 filters for higher aerosol concentrations .
- Storage: Store at 2–8°C in a dry environment to prevent decomposition. Avoid contact with incompatible materials (e.g., strong oxidizers) .
- First Aid: For skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes. Seek immediate medical attention for inhalation or ingestion .
- Contradictory Carcinogenicity Data:
Q. What synthetic routes are used to prepare this compound?
Methodological Answer:
- Core Synthesis:
- Bicyclic Core Formation: Cyclopropane ring closure via [2+1] cycloaddition or photochemical methods.
- Protection: Introduce tert-butoxycarbonyl (Boc) group using Boc anhydride under basic conditions (e.g., DMAP, THF) .
- Carboxylic Acid Functionalization: Hydrolysis of esters or oxidation of alcohols (e.g., KMnO₄ in acidic media) .
- Critical Parameters:
Q. How is purity and structural integrity validated post-synthesis?
Methodological Answer:
- Analytical Techniques:
- HPLC: Reverse-phase C18 column, 95:5 water:acetonitrile gradient (purity ≥95%).
- NMR: ¹H/¹³C spectra to confirm bicyclic geometry and Boc group presence (e.g., tert-butyl singlet at δ 1.4 ppm) .
- Mass Spectrometry: High-resolution MS to verify molecular ion ([M+H]⁺ for C₁₄H₂₁NO₄: calc. 267.32, observed 267.31) .
Advanced Research Questions
Q. How can reaction yields and selectivity be optimized during functionalization?
Methodological Answer:
Q. Table 1: Reaction Optimization Parameters
| Reaction Type | Reagents/Conditions | Yield | Selectivity Factor |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 0°C | 65% | 8:1 (acid:ketone) |
| Reduction | NaBH₄, MeOH, rt | 82% | >99% (alcohol) |
| Fluorination | Selectfluor®, MeCN, 0°C | 78% | 3:1 (C5:C6) |
Q. What computational approaches predict biological target interactions?
Methodological Answer:
- Molecular Docking: AutoDock Vina simulates binding to enzyme active sites (e.g., SARS-CoV-2 Mpro, ΔG = -8.2 kcal/mol) .
- MD Simulations: GROMACS assesses stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .
- Experimental Validation: SPR assays measure binding kinetics (KD = 12 nM for kinase inhibition) .
Q. How does the Boc group influence stability and reactivity?
Methodological Answer:
Q. Table 2: Boc Group Impact on Stability
| Condition | Half-Life (Boc) | Half-Life (Deprotected) |
|---|---|---|
| pH 2.0 (HCl) | 2 hours | <10 minutes |
| pH 7.4 (PBS) | >1 week | 48 hours |
| TFA (1% in DCM) | 5 minutes | N/A |
Q. What challenges arise in stereochemical analysis of derivatives?
Methodological Answer:
Q. How do structural modifications affect pharmacological profiles?
Methodological Answer:
- Trifluoromethyl vs. Methyl:
Key Takeaways
- Safety: Prioritize PPE and storage at 2–8°C, acknowledging conflicting carcinogenicity data.
- Synthesis: Optimize via microwave assistance and catalytic systems.
- Characterization: Combine HPLC, NMR, and MS for robust validation.
- Biological Studies: Employ docking and SPR for mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
